Venlafaxine-d10 (hydrochloride)

Bioanalysis LC-MS/MS Stable Isotope Labeling

Venlafaxine-d10 (hydrochloride) (CAS 1216539-56-8) is the definitive stable isotope-labeled internal standard for venlafaxine LC-MS/MS quantitation. Lower-mass deuterated analogs (e.g., d6) fail at high analyte concentrations due to isotopic cross-talk from natural 13C/18O, causing calibration non-linearity. Structural analogs like O-desmethyl venlafaxine-d10 cannot normalize extraction recovery or ionization efficiency. This product delivers complete spectral resolution (+10 Da shift) and identical physiochemical behavior. - Eliminates isotopic cross-talk for regulatory-compliant ANDA/clinical bioanalysis. - Normalizes matrix effects and ion suppression in TDM and environmental samples. - Purity: ≥98%. Isotopic enrichment: ≥98% 2H.

Molecular Formula C17H28ClNO2
Molecular Weight 323.9 g/mol
Cat. No. B15144661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVenlafaxine-d10 (hydrochloride)
Molecular FormulaC17H28ClNO2
Molecular Weight323.9 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl
InChIInChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2;
InChIKeyQYRYFNHXARDNFZ-WGXYFZCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Venlafaxine-d10 Hydrochloride: Deuterated Internal Standard for LC-MS/MS


Venlafaxine-d10 (hydrochloride) (CAS 1216539-56-8) is a stable isotope-labeled analog of the antidepressant venlafaxine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) . In this d10 form, ten deuterium atoms are selectively substituted for hydrogen on the cyclohexyl ring, yielding a molecular weight of 324.93 g/mol for the salt form . This precise isotopic labeling imparts a +10 Da mass shift relative to the unlabeled parent analyte (m/z 278.2 → m/z 288.2 for the [M+H]⁺ ion), making it a purpose-built internal standard (IS) for high-fidelity liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitation of venlafaxine in complex biological matrices . The compound is supplied with a typical chemical purity of ≥98% and is intended exclusively for research use as a quantitative tracer .

Venlafaxine-d10 Hydrochloride: Why Generic Analogs Fail


Direct substitution of Venlafaxine-d10 (hydrochloride) with lower-mass deuterated analogs (e.g., d3 or d6 variants) or with O-desmethyl venlafaxine-d10 in quantitative LC-MS/MS workflows leads to demonstrable analytical failure. Venlafaxine-d6 produces a +6 Da mass shift, which is insufficient to fully escape the isotopic envelope created by naturally abundant ¹³C and ¹⁸O isotopes of the parent drug, a phenomenon termed 'cross-talk' or isotopic spectral overlap that compromises assay linearity at high concentrations . Conversely, O-desmethyl venlafaxine-d10, while sharing the +10 Da label count, is structurally distinct from the parent venlafaxine analyte; its use as an IS fails to normalize for extraction recovery, matrix effects, or ionization efficiency of venlafaxine, leading to systematic quantification bias . Therefore, only a stable isotope-labeled internal standard with an identical chemical structure and a sufficient mass difference, such as Venlafaxine-d10, can guarantee both chromatographic co-elution and complete spectral resolution .

Venlafaxine-d10 Hydrochloride: Comparative Evidence vs. Analogs


Spectral Resolution: d6 Cross-Talk Elimination

Venlafaxine-d10 provides a +10 Da mass shift versus the unlabeled parent, ensuring zero spectral overlap with the parent's isotopic envelope. In contrast, Venlafaxine-d6 provides only a +6 Da shift, which is known to cause signal contribution from naturally abundant ¹³C isotopes of the parent drug into the internal standard channel. This cross-talk phenomenon with d6 standards can degrade assay linearity at high upper limits of quantitation (ULOQ) . The +10 Da shift of the d10 standard ensures the IS signal is fully resolved from the parent's M+1, M+2, and M+3 isotopic peaks .

Bioanalysis LC-MS/MS Stable Isotope Labeling Internal Standard

Isotopic Purity: Minimizing Quantitation Bias

High isotopic purity is essential for an internal standard to prevent the overestimation of analyte concentrations due to the presence of unlabeled material. The technical specification for Venlafaxine-d10 (hydrochloride) mandates an isotopic purity of ≥99% deuterium enrichment on the cyclohexyl ring . Furthermore, system suitability tests (SST) are recommended to confirm that the signal in the parent drug transition (m/z 278.2 → 58.1) from a concentrated IS solution is < 0.5% of the lower limit of quantitation (LLOQ) response, providing a quantitative, verifiable acceptance criterion for lot-to-lot consistency .

Analytical Chemistry Quality Control Isotope Ratio Internal Standard

Metabolic Stability: Preventing Deuterium-Hydrogen Exchange

The position of deuterium labeling dictates the stability of the internal standard during sample processing and storage. Venlafaxine-d10 is labeled on the aliphatic cyclohexyl ring, a site that is chemically resistant to rapid hydrogen-deuterium exchange (HDX) under typical extraction and chromatographic conditions . This contrasts with labeling on acidic or exchangeable positions, which can lead to a loss of the isotopic label and a consequent drift in the IS response factor. The technical guidance specifies that while the label is stable, stocks should be stored in 100% methanol at -20°C to prevent any long-term exchange in aqueous acidic media .

Bioanalysis Stability Deuterium Exchange Internal Standard

Cost-Benefit Analysis: Robustness vs. Analogs

While Venlafaxine-d10 may command a higher list price than d6 or other non-optimal internal standards, the cost of a failed analytical run or the need for repeat sample analysis due to cross-talk or poor method linearity can far exceed this premium. The technical performance advantage of the d10 standard—specifically the elimination of spectral overlap—directly translates to fewer failed batches, reduced need for re-analysis, and higher confidence in the validity of the data supporting regulatory submissions . The quantifiable assurance of method robustness justifies the procurement decision based on total cost of ownership and data integrity, not merely the initial purchase price.

Procurement Laboratory Economics Bioanalysis Internal Standard

Venlafaxine-d10 Hydrochloride: Application Scenarios


High-Throughput Bioequivalence (BE) and Pharmacokinetic (PK) Studies

In regulated bioanalysis supporting Abbreviated New Drug Applications (ANDAs) or clinical pharmacology trials, the assay must demonstrate robust and linear performance across a wide concentration range. The +10 Da mass shift of Venlafaxine-d10 (hydrochloride) eliminates the risk of isotopic cross-talk from the parent drug, a common cause of non-linearity at high ULOQ values, ensuring the calibration curve meets regulatory acceptance criteria on the first analytical run .

Therapeutic Drug Monitoring (TDM)

Accurate quantification of venlafaxine in patient plasma for TDM is essential for dose optimization. The use of Venlafaxine-d10 as an internal standard normalizes for matrix effects and ion suppression that vary between patient samples. Its high isotopic purity (≥99%) and stable labeling ensure that the IS response is consistent and does not introduce bias, enabling precise and reliable reporting of patient drug levels .

Investigating Deuterium Kinetic Isotope Effects (KIE) In Vitro

Venlafaxine-d10 is an ideal probe for conducting mechanistic in vitro studies to determine if deuterium substitution at the cyclohexyl ring alters the rate of CYP450-mediated metabolism (e.g., O-demethylation to form O-desmethylvenlafaxine). By directly comparing the metabolic half-life of venlafaxine-d10 against the unlabeled parent in hepatocyte or microsomal assays, researchers can quantify the kinetic isotope effect, providing critical data for deuterated drug discovery programs [1].

Environmental Fate and Wastewater Analysis

For the detection and quantitation of venlafaxine as an emerging environmental contaminant in wastewater and surface water, analytical methods require an IS that corrects for the complex and highly variable matrix effects of these samples. Venlafaxine-d10, with its identical chemical behavior and complete spectral resolution, is the definitive internal standard for achieving the low ng/L-level sensitivity and accuracy required for environmental monitoring studies .

Technical Documentation Hub

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